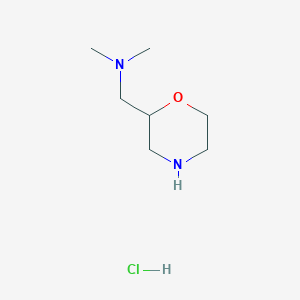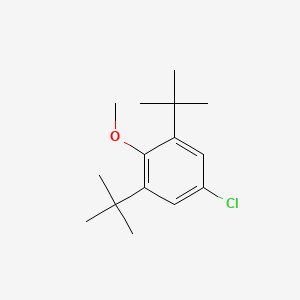
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound with the molecular formula C15H23ClO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl groups, a chlorine atom, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl groups.
Chlorination: The resulting compound is chlorinated using chlorine gas in the presence of a catalyst.
Methoxylation: Finally, the compound is treated with methanol and a strong acid to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for efficiency and yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-donating methoxy group, the compound is highly reactive towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic conditions.
Major Products
Electrophilic Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include reduced hydrocarbons.
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
科学的研究の応用
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new functional groups.
類似化合物との比較
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be compared with other similar compounds such as:
1,3-Di-tert-butyl-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1,3-Di-tert-butyl-5-chloro-2-hydroxybenzene: Has a hydroxyl group instead of a methoxy group, affecting its chemical properties.
1,3-Di-tert-butyl-4-methoxybenzene: The position of the methoxy group is different, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
14804-28-5 |
|---|---|
分子式 |
C15H23ClO |
分子量 |
254.79 g/mol |
IUPAC名 |
1,3-ditert-butyl-5-chloro-2-methoxybenzene |
InChI |
InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 |
InChIキー |
PPOGRMLRWWWRDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


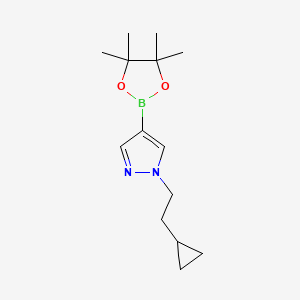
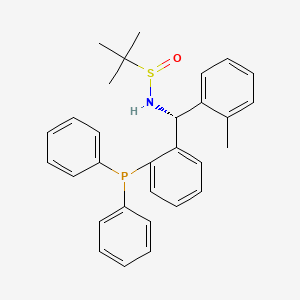
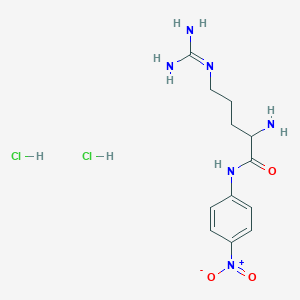

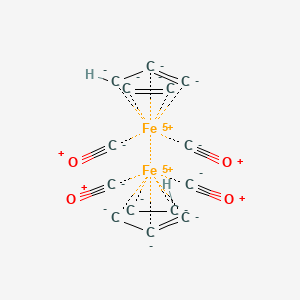
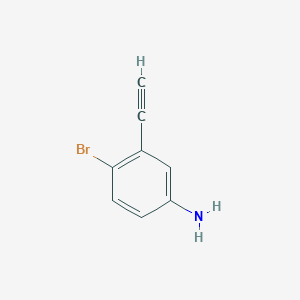
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)


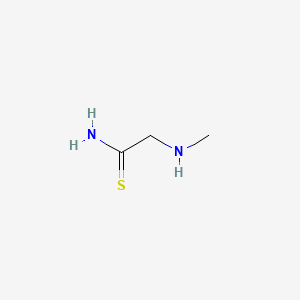


![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
